Cas no 1784870-07-0 (1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole)

1-Methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole is a heterocyclic compound featuring a fused indole core substituted with a methyl group at the 1-position and a piperidin-3-yloxy moiety at the 5-position. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules targeting central nervous system (CNS) disorders or receptor modulation. The piperidine ring enhances solubility and bioavailability, while the indole framework offers versatility for further functionalization. Its rigid yet tunable architecture makes it valuable for structure-activity relationship (SAR) studies. The compound’s synthetic accessibility and stability under standard conditions further support its use in pharmaceutical research and development.
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole structure
1784870-07-0 structure
Product name:1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
CAS No:1784870-07-0
MF:C14H20N2O
MW:232.321403503418
CID:6295757
PubChem ID:84695988

1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
    • 1784870-07-0
    • EN300-1833869
    • Inchi: 1S/C14H20N2O/c1-16-8-6-11-9-12(4-5-14(11)16)17-13-3-2-7-15-10-13/h4-5,9,13,15H,2-3,6-8,10H2,1H3
    • InChI Key: ODGFKIIXDCWRQE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC2=C(C=1)CCN2C)C1CNCCC1

Computed Properties

  • Exact Mass: 232.157563266g/mol
  • Monoisotopic Mass: 232.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.5Ų

1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1833869-10.0g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
10g
$4421.0 2023-05-26
Enamine
EN300-1833869-5.0g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
5g
$2981.0 2023-05-26
Enamine
EN300-1833869-5g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
5g
$2981.0 2023-09-19
Enamine
EN300-1833869-10g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
10g
$4421.0 2023-09-19
Enamine
EN300-1833869-0.05g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
0.05g
$864.0 2023-09-19
Enamine
EN300-1833869-2.5g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
2.5g
$2014.0 2023-09-19
Enamine
EN300-1833869-0.1g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
0.1g
$904.0 2023-09-19
Enamine
EN300-1833869-0.5g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
0.5g
$987.0 2023-09-19
Enamine
EN300-1833869-1g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
1g
$1029.0 2023-09-19
Enamine
EN300-1833869-0.25g
1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole
1784870-07-0
0.25g
$946.0 2023-09-19

1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole Related Literature

Additional information on 1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole

Compound CAS No. 1784870-07-0: 1-Methyl-5-(Piperidin-3-Yloxy)-2,3-Dihydro-1H-Indole

The compound CAS No. 1784870-07-0, also known as 1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and applications in drug discovery.

The molecular structure of 1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole consists of an indole ring system with a methyl group at position 1 and a piperidinyl ether substituent at position 5. The indole core is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, which contributes to its aromaticity and potential for various interactions in biological systems. The piperidinyl group introduces additional complexity, with its six-membered ring containing one nitrogen atom, which can potentially act as a hydrogen bond donor or acceptor depending on the substituents.

Recent studies have highlighted the potential of this compound as a modulator of various cellular pathways, particularly in the context of neurodegenerative diseases and cancer. For instance, research has shown that certain indole derivatives can inhibit enzymes such as monoamine oxidases (MAOs), which are implicated in the pathophysiology of Parkinson's disease and other neurological disorders.

In addition to its enzymatic inhibitory properties, 1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole has been investigated for its ability to modulate ion channels and receptors, making it a promising candidate for the development of novel therapeutic agents. For example, studies have demonstrated that this compound can interact with nicotinic acetylcholine receptors (nAChRs), which are critical targets in the treatment of conditions such as Alzheimer's disease and nicotine addiction.

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts alkylation or acylation followed by nucleophilic substitution or coupling reactions to introduce the piperidinyl ether group. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical studies.

From an analytical standpoint, the characterization of CAS No. 1784870-07-0 has been performed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided detailed insights into the molecular structure and purity of the compound, confirming its identity and structural integrity.

In terms of pharmacokinetics, preliminary studies have indicated that this compound exhibits favorable absorption profiles in preclinical models, suggesting potential suitability for oral administration in humans. However, further research is required to fully understand its bioavailability, metabolism, and excretion profiles.

The development of 1-methyl-5-(piperidin-3-yloxy)-2,3-dihydro-1H-indole as a therapeutic agent has been supported by findings from both in vitro and in vivo experiments. For example, cell-based assays have shown that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

In conclusion, CAS No. 1784870-07-0 represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising biological activities. As research continues to uncover its full potential, this compound holds great promise for the development of innovative treatments for various diseases.

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